2,6-Dibromo-4-methylnicotinonitrile: A Comprehensive Technical Guide on Physical Properties, Chemical Reactivity, and Synthetic Applications
2,6-Dibromo-4-methylnicotinonitrile: A Comprehensive Technical Guide on Physical Properties, Chemical Reactivity, and Synthetic Applications
Executive Summary
In the realm of modern drug discovery and advanced materials science, polyhalogenated pyridine scaffolds serve as indispensable building blocks. 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) stands out as a highly functionalized, poly-electrophilic hub[1]. Featuring two differential bromide leaving groups, a sterically demanding methyl group, and a strongly electron-withdrawing cyano group, this molecule offers a masterclass in regioselective functionalization.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will decode the physicochemical profile of 2,6-dibromo-4-methylnicotinonitrile, analyze the quantum-mechanical and steric causality behind its regioselectivity, and provide self-validating experimental workflows for orthogonal functionalization.
Physicochemical Profiling
Understanding the baseline properties of 2,6-dibromo-4-methylnicotinonitrile is critical for solvent selection, reaction design, and downstream purification. The presence of the heavy bromine atoms significantly increases the molecular weight and lipophilicity, while the cyano group ensures a strong dipole moment.
Table 1: Core Physicochemical and Structural Data
| Property | Value / Description |
| IUPAC Name | 2,6-Dibromo-4-methylpyridine-3-carbonitrile |
| CAS Number | 38824-75-8[1] |
| Molecular Formula | C₇H₄Br₂N₂[2] |
| Molecular Weight | 275.93 g/mol [1] |
| Canonical SMILES | Cc1cc(Br)nc(Br)c1C#N |
| Physical State | Crystalline solid (at Standard Ambient Temperature and Pressure) |
| Solubility Profile | Highly soluble in DMSO, DMF, DCM, and THF; Insoluble in H₂O |
| Key Reactive Sites | C-2 (Br), C-6 (Br), C-3 (CN) |
Mechanistic Reactivity & Regioselectivity
The true value of 2,6-dibromo-4-methylnicotinonitrile lies in the differential reactivity of the C-2 and C-6 bromines. While both positions are activated toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling by the electron-deficient pyridine nitrogen[3], they are not electronically or sterically equivalent.
The 3-Cyano Effect and SNAr Regioselectivity
The cyano group at C-3 exerts powerful inductive (-I) and resonance (-M) effects. During an SNAr reaction, the negative charge of the intermediate Meisenheimer complex is delocalized onto the electronegative nitrogen atom[3].
Historically, one might assume the C-2 position (ortho to the CN group) would be the primary site of attack due to proximity. However, empirical chemical design studies on analogous 3-substituted 2,6-dihalopyridines reveal that a 3-cyano group strongly directs amine nucleophiles to the C-6 position , often achieving a 9:1 regioselectivity ratio in favor of the 6-isomer[4].
The Causality (Solvent & Sterics): Regioselectivity is heavily dictated by the Kamlet-Taft solvatochromic β parameter (hydrogen-bond acceptor ability) of the solvent[4]. In solvents with a high β parameter like DMSO ( β = 0.76), the transition state for C-6 attack is preferentially stabilized. Furthermore, the Verloop steric parameter indicates that bulky 3-substituents induce steric relief by forcing incoming nucleophiles to the less hindered C-6 position[4].
Suzuki-Miyaura Coupling (SMC) Dynamics
Conversely, in transition-metal catalysis such as Suzuki-Miyaura cross-coupling, the rules of engagement shift. Oxidative addition of Pd(0) is highly sensitive to the electron density of the C-X bond. The C-2 position is intrinsically more electrophilic due to the direct ortho-inductive pull of the cyano group. Furthermore, the cyano group can coordinate to the coordinatively unsaturated Pd(0) center, directing the oxidative addition selectively into the C2–Br bond[5]. This allows for sequential, orthogonal functionalization of the scaffold[6].
Figure 1: Reactivity map highlighting the divergent regioselectivity of the C-2 and C-6 positions.
Experimental Workflows: Self-Validating Protocols
To harness this scaffold, I have designed a two-step orthogonal functionalization workflow. These protocols are built as "self-validating systems," meaning they incorporate specific In-Process Controls (IPCs) to guarantee mechanistic fidelity.
Figure 2: Sequential orthogonal functionalization workflow for 2,6-dibromo-4-methylnicotinonitrile.
Protocol 1: Regioselective SNAr at C-6
Objective: Synthesize 2-bromo-6-(morpholino)-4-methylnicotinonitrile. Causality Check: We deliberately utilize DMSO as the solvent. Its high hydrogen-bond acceptor capacity ( β = 0.76) acts as a thermodynamic sink, stabilizing the C-6 Meisenheimer transition state and preventing competitive C-2 amination[4][7].
Step-by-Step Methodology:
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Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,6-dibromo-4-methylnicotinonitrile (1.0 equiv, 2.76 g, 10 mmol) in anhydrous DMSO (15 mL).
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Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) followed by dropwise addition of morpholine (1.1 equiv, 11 mmol).
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Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~276, dibromo isotope pattern) is fully replaced by the mono-aminated product mass (m/z ~282, monobromo isotope pattern).
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Workup: Quench the reaction with ice-cold water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C-2
Objective: Arylate the remaining C-2 bromide of the intermediate to yield 2-aryl-6-(morpholino)-4-methylnicotinonitrile. Causality Check: We utilize Pd(dppf)Cl₂. The bidentate dppf ligand enforces a wide bite angle that accelerates reductive elimination, while the C-3 cyano group directs the initial oxidative addition to the C-2 position[5][6].
Step-by-Step Methodology:
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Preparation: To a Schlenk flask, add the C-6 aminated intermediate (1.0 equiv, 2.82 g, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the Pd catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).
-
Reaction: Heat the mixture to 90 °C for 12 hours.
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In-Process Control (IPC): TLC (Hexane/EtOAc 2:1) should show complete consumption of the starting bromide.
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Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the crude product via flash column chromatography to isolate the highly functionalized trisubstituted pyridine core[8].
Comprehensive References
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[4] ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. URL:[Link]
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[8] PubMed (NIH). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. URL:[Link]
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[7] Gothenburg University Publications Electronic Archive (GUPEA). The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. URL:[Link]
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[5] Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. URL:[Link]
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[6] The Journal of Organic Chemistry (ACS Publications). Strategic Advances in Sequential C-Arylations of Heteroarenes. URL:[Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 7. Making sure you're not a bot! [gupea.ub.gu.se]
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